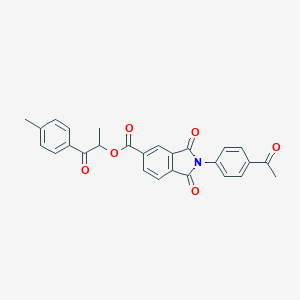
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,7-Trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of quinolinecarboxamides.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, FLT3, and JAK3. BTK is a crucial kinase involved in the development and progression of B-cell malignancies, while FLT3 and JAK3 are involved in the development and progression of several other types of cancers and autoimmune disorders. By inhibiting these kinases, TAK-659 can effectively suppress the growth and proliferation of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit several biochemical and physiological effects. It has been shown to effectively inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, TAK-659 has been shown to modulate the immune system by suppressing the activity of T-cells and B-cells. These effects have been observed in several preclinical studies and have shown promising results.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it an attractive candidate for the treatment of several diseases. Additionally, TAK-659 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, there are also some limitations associated with TAK-659. It has been shown to exhibit off-target effects, which can lead to undesirable side effects. Additionally, the long-term safety and efficacy of TAK-659 are yet to be established.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. Firstly, further preclinical studies are required to establish the long-term safety and efficacy of TAK-659. Additionally, clinical trials are required to evaluate the effectiveness of TAK-659 in the treatment of cancer and autoimmune disorders. Furthermore, the development of novel analogs of TAK-659 with improved potency and selectivity is also an area of future research. Finally, the identification of biomarkers that can predict the response of patients to TAK-659 is also an area of active research.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It exhibits potent inhibitory activity against several kinases and has been investigated for its potential use in the treatment of cancer and autoimmune disorders. While there are several advantages associated with TAK-659, there are also some limitations, and further research is required to establish its long-term safety and efficacy.
Synthesemethoden
The synthesis method of TAK-659 involves the reaction of 3-phenoxyaniline with 2-pyridinecarboxylic acid to form the intermediate product, which is then reacted with 2,7,7-trimethyl-5-oxo-4-(2-pyridyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield TAK-659. This method has been described in detail in the scientific literature and has been successfully replicated by several researchers.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of several diseases, including cancer and autoimmune disorders. Thus, TAK-659 has been investigated for its potential use in the treatment of these diseases.
Eigenschaften
Produktname |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C30H29N3O3 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-19-26(29(35)33-25-14-7-8-15-31-25)27(28-23(32-19)17-30(2,3)18-24(28)34)20-10-9-13-22(16-20)36-21-11-5-4-6-12-21/h4-16,27,32H,17-18H2,1-3H3,(H,31,33,35) |
InChI-Schlüssel |
KNWTVQAZCYDKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)










![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)